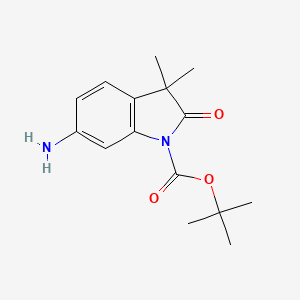
1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole
Übersicht
Beschreibung
1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole, also known by its IUPAC name tert-butyl 6-amino-3,3-dimethyl-2-oxoindole-1-carboxylate, is a compound with the molecular formula C15H20N2O3 . It is a highly researched compound in the field of pharmaceuticals and other industries.
Molecular Structure Analysis
The molecular structure of 1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole is represented by the SMILES string: CC1(C2=C(C=C(C=C2)N)N(C1=O)C(=O)OC©©C)C . The molecular weight of this compound is 276.33 g/mol.Chemical Reactions Analysis
While specific chemical reactions involving 1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole were not found in the retrieved papers, indole derivatives are known to show various biologically vital properties .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole include a molecular formula of C15H20N2O3 and a molecular weight of 276.33 g/mol. Further specific physical and chemical properties were not found in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Application in Medicinal Chemistry
- Specific Scientific Field : Medicinal Chemistry .
- Summary of the Application : “1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole” is used in the synthesis of new compounds with neuroprotective and antioxidant properties . It’s also used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
- Methods of Application or Experimental Procedures : The compound is obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . The possibility of chemoselective reduction of the nitrile group in the presence of an amide was shown .
- Results or Outcomes : The proposed synthetic strategy can be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
Synthesis of New 2,3-Dihydroindole Derivatives
- Specific Scientific Field : Medicinal Chemistry .
- Summary of the Application : This compound is used in the synthesis of new 2,3-dihydroindole derivatives . These derivatives are evaluated for their melatonin receptor binding affinity . Melatonin is a neurohormone playing a central role in the regulation of circadian rhythms in mammals, including humans . Melatonin and its analogues exhibit antidepressant, antioxidant, neuroprotective, hypotensive and anticancer activities .
- Methods of Application or Experimental Procedures : The synthetic strategy involves obtaining new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . Various boron hydrides are used for the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules . The possibility of chemoselective reduction of the nitrile group in the presence of an amide was shown .
- Results or Outcomes : The proposed synthetic strategy can be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . In this context, “1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole” could potentially be used in the synthesis of new indole derivatives .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 6-amino-3,3-dimethyl-2-oxoindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-14(2,3)20-13(19)17-11-8-9(16)6-7-10(11)15(4,5)12(17)18/h6-8H,16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIRYDBKWMIYJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)N)N(C1=O)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679393 | |
| Record name | tert-Butyl 6-amino-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole | |
CAS RN |
1049677-44-2 | |
| Record name | tert-Butyl 6-amino-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Aminopiperidin-1-yl)methyl]-4-chlorophenol](/img/structure/B1524166.png)
![4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1524167.png)
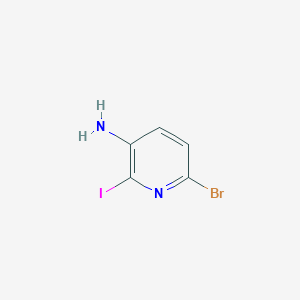
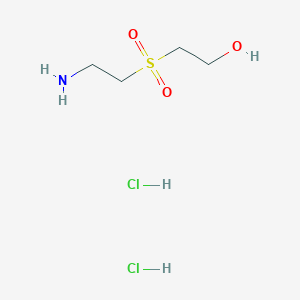
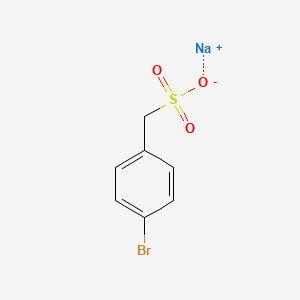
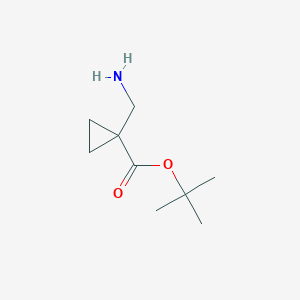
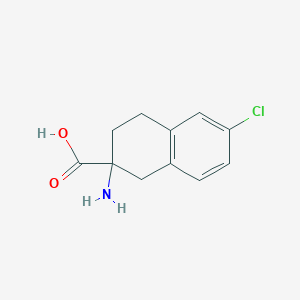
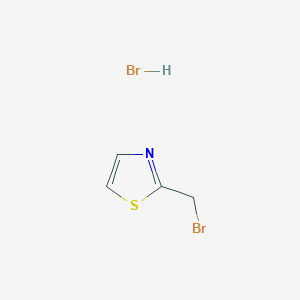
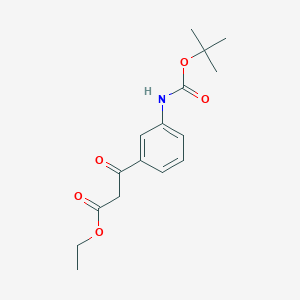


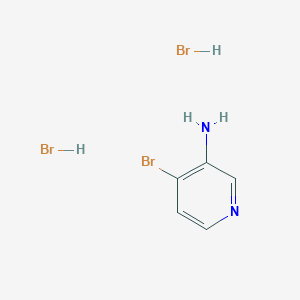
![6-Bromobenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1524187.png)
